molecular formula C15H22N2OS B11802137 1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11802137
M. Wt: 278.4 g/mol
InChI Key: VNXLTMACWSZHIS-UHFFFAOYSA-N
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Description

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an isopropylthio group at the 2-position and a piperidine moiety linked via an ethanone bridge. This structure combines a sulfur-containing substituent (isopropylthio) with a nitrogen-rich scaffold (pyridine-piperidine), which is common in pharmacologically active molecules.

Piperidine and pyridine rings are prevalent in CNS-targeting drugs and enzyme inhibitors, suggesting possible bioactivity for this compound .

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-[2-(2-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2OS/c1-11(2)19-15-13(7-6-9-16-15)14-8-4-5-10-17(14)12(3)18/h6-7,9,11,14H,4-5,8,10H2,1-3H3

InChI Key

VNXLTMACWSZHIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps. One common method involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions. The reaction mixture is then subjected to distillation and crystallization to obtain the pure product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and possible therapeutic applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific kinases involved in cancer progression. The targeting of c-KIT mutations in gastrointestinal stromal tumors (GISTs) has been highlighted as a potential therapeutic application .
  • Neuropharmacology : The piperidine and pyridine moieties are often associated with neuroactive properties, making this compound a candidate for studying neurodegenerative diseases or psychiatric disorders.

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AnticancerInhibits c-KIT kinase mutations in GISTs
Neuroactive EffectsPotential modulation of neurotransmitter systems
AntimicrobialSimilar compounds show antibacterial properties

Case Study 1: Anticancer Properties

A study published in Cancer Research examined the effects of structurally related compounds on GIST cell lines. The results indicated that these compounds could significantly reduce cell viability by inhibiting c-KIT activity, suggesting that this compound may have similar effects .

Case Study 2: Neuropharmacological Applications

Research conducted on piperidine derivatives demonstrated their ability to interact with serotonin receptors, leading to anxiolytic effects in animal models. This suggests that this compound could be explored for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-pyridine ethanone derivatives. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Application Reference
Target Compound 2-(Isopropylthio)pyridin-3-yl, piperidine ~306.5 (calculated) Not explicitly reported; inferred enzyme inhibition
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Tetrazole, aryl, piperidine ~300–350 Antimicrobial (synthetic focus)
UDO () 4-(Trifluoromethyl)phenyl, pyridin-3-yl ~437.4 CYP51 inhibitor (anti-Trypanosoma cruzi)
1-[4-(Hexylamino)...]ethanone (Compound 128, ) Hexylamino, pyridin-3-yl ~370.5 SARS-CoV-2 protease inhibitor (in silico)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone () 4-Fluorophenyl, piperidine ~235.3 Laboratory research (no bioactivity data)
1-(2-(Oct-1-ynyl)pyridin-3-yl)ethanone (1r, ) Oct-1-ynyl, pyridin-3-yl ~283.4 Synthetic intermediate for isoquinolines

Key Observations :

Structural Variations: The target compound uniquely combines an isopropylthio group with a piperidine-pyridine core, distinguishing it from analogs with tetrazole (), fluorophenyl (), or alkyne substituents (). The sulfur atom in the isopropylthio group may confer higher metabolic stability compared to ethers or amines . UDO () shares a pyridin-3-yl ethanone motif but replaces piperidine with a piperazine ring and includes a trifluoromethylphenyl group, enhancing its potency as a CYP51 inhibitor .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods in (chloroacetyl chloride + piperidine) and (microwave-assisted cyclization). However, the isopropylthio group may require specialized thiol-chemistry steps .

The isopropylthio group could modulate binding affinity in hydrophobic enzyme pockets . Contrastingly, 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone () lacks reported bioactivity, highlighting the critical role of substituents in determining function .

Physicochemical Properties: The isopropylthio group increases logP (lipophilicity) compared to analogs with polar groups (e.g., hydroxyl or amino). This property may enhance blood-brain barrier penetration but could reduce aqueous solubility .

Biological Activity

1-(2-(2-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone, also known as (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring and a pyridine moiety, which are often associated with various biological activities, including antifungal, antitumor, and neuroprotective effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C20H24N2OS
  • Molecular Weight : 340.5 g/mol
  • CAS Number : 1352541-09-3

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives. For instance, research on related compounds has shown that they can induce apoptosis and cell cycle arrest in Candida auris, a pathogen resistant to many antifungals. The derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity against clinical isolates .

Antitumor Activity

Piperidine derivatives have been explored for their antitumor potential. A study synthesized novel piperidine-based compounds that exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression .

Neuroprotective Effects

The neuroprotective properties of piperidine compounds have been investigated in models of neurodegenerative diseases. Certain derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 1: Antifungal Efficacy

In a controlled study, a series of piperidine derivatives were tested against C. auris. The results indicated that specific modifications to the piperidine structure enhanced antifungal activity significantly. The study concluded that these derivatives could serve as lead compounds for developing new antifungal agents .

Case Study 2: Anticancer Properties

A group of researchers evaluated the anticancer effects of isopropylthio-pyridine derivatives on human cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways. This research supports further exploration into their therapeutic applications in oncology .

Table 1: Biological Activities of Piperidine Derivatives

Activity TypeCompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
AntifungalThis compound0.24 - 0.970.97 - 3.9Disruption of plasma membrane
AntitumorPiperidine derivative X<10N/AApoptosis induction via mitochondrial pathways
NeuroprotectivePiperidine derivative YN/AN/AReduction of oxidative stress

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